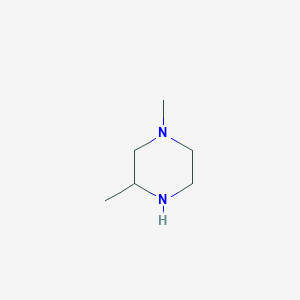

1,3-Dimethylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUNDXXVADKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347682 | |

| Record name | 1,3-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22317-01-7 | |

| Record name | 1,3-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperazine Derivatives in Advanced Chemical Synthesis and Applications

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a structure of great importance in medicinal chemistry and materials science. rsc.orgnih.gov Its derivatives are integral to the development of a wide array of therapeutic agents due to their versatile binding capabilities and ability to be readily modified. bohrium.com This structural versatility allows for the creation of molecules with diverse pharmacological activities. rsc.orgresearchgate.net

Piperazine derivatives are found in numerous marketed drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. rsc.org They are utilized for their effects on the central nervous system, often by interacting with monoamine pathways. nih.govresearchgate.net Beyond medicine, these compounds are also employed in the development of metal-organic frameworks (MOFs) and as catalysts in chemical reactions. rsc.org The ability to substitute at the nitrogen atoms of the piperazine ring is key to creating new potential drug molecules with unique binding properties. rsc.org

The widespread application of piperazine derivatives stems from their favorable physicochemical properties, such as improved water solubility and bioavailability, which are crucial for drug development. bohrium.com Researchers continue to explore new synthetic methods for piperazine and its derivatives to generate novel compounds with enhanced efficacy for a variety of diseases. bohrium.comijpras.com

Table 1: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.govresearchgate.net |

| Allergy and Inflammation | Antihistamines, Anti-inflammatory agents rsc.orgnih.gov |

| Infectious Diseases | Antifungals, Antibiotics, Antivirals rsc.orgnih.gov |

| Oncology | Anticancer agents rsc.orgnih.gov |

| Cardiovascular | Antianginal agents, Cardioprotectors nih.gov |

Overview of Chirality and Stereoisomerism in 1,3 Dimethylpiperazine R and S Enantiomers

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images. libretexts.org This property arises from the presence of a stereocenter, an atom to which four different groups are attached. libretexts.org Such non-superimposable mirror images are known as enantiomers. libretexts.org 1,3-Dimethylpiperazine is a chiral molecule because the carbon atom at position 3 is a stereocenter.

The presence of this chiral center means that this compound can exist as a pair of enantiomers: (R)-1,3-dimethylpiperazine and (S)-1,3-dimethylpiperazine. The 'R' and 'S' designations refer to the absolute configuration of the stereocenter, determined by the Cahn-Ingold-Prelog priority rules. While enantiomers have identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light, rotating it in opposite directions.

The introduction of a methyl group at the 3-position of the piperazine (B1678402) ring can significantly influence the biological activity and physicochemical properties of the resulting compound. mdpi.com This is a key strategy in drug design, where the specific stereochemistry of a molecule can lead to enhanced potency and selectivity for a biological target. mdpi.com For instance, different stereoisomers of methyl-substituted piperazine compounds have shown distinct selectivity for certain nicotinic acetylcholine (B1216132) receptors. acs.org

Table 2: Properties of this compound Enantiomers

| Property | (R)-1,3-Dimethylpiperazine | (S)-1,3-Dimethylpiperazine |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| Chirality | Chiral | Chiral |

| Relationship | Enantiomers | Enantiomers |

Historical Context of 1,3 Dimethylpiperazine Research

Established Synthetic Pathways for this compound

Several foundational methods have been established for the synthesis of this compound, providing reliable routes to this compound.

Alkylation Approaches

Alkylation of the piperazine ring is a direct method for synthesizing this compound. evitachem.com This typically involves the reaction of a piperazine precursor with a methylating agent. For instance, reacting piperazine with methyl iodide in the presence of a base like sodium hydroxide (B78521) can introduce methyl groups onto the nitrogen atoms. Controlling the reaction conditions, such as pH, is crucial to favor the desired 1,3-disubstituted product. Another approach involves the alkylation of N-Boc protected piperazine using reagents like sodium hydride and methyl iodide in a solvent such as tetrahydrofuran (B95107) (THF).

Table 1: Alkylation Reaction Parameters

| Reactant | Methylating Agent | Base | Solvent | Typical Yield |

| Piperazine | Methyl Iodide | Sodium Hydroxide | - | 50-70% |

| N-Boc-piperazine | Methyl Iodide | Sodium Hydride | THF | ~57% |

Reductive Methylation Techniques

Reductive methylation offers an alternative to direct alkylation, often under milder conditions. This method avoids the use of harsh alkylating agents by employing formaldehyde (B43269) and a reducing agent. The Leuckart-Wallach reaction is a classic example, using formic acid as the reducing agent. rsc.org A modified approach utilizes formaldehyde with sodium carbonate or potassium carbonate as a base at temperatures between 85–100°C, which can lead to higher conversions (up to 89%) and minimizes issues like foaming from CO2 release. The reaction of primary amines with carbon dioxide and a reducing agent like a borane-piperazine (B13758981) complex also represents a method for N-methylation. rsc.org Raney Nickel-catalyzed reductive N-methylation of amines with paraformaldehyde is another efficient method that proceeds in high yield. rsc.org

Table 2: Reductive Methylation Conditions and Outcomes

| Starting Material | Reagents | Temperature | Key Advantages | Reported Conversion/Yield |

| Piperazine | Formaldehyde, Sodium Carbonate | 85–100°C | High conversion, minimized foaming | Up to 89% |

| Amine | Paraformaldehyde, Raney Nickel | - | High yield, reusable catalyst rsc.org | High rsc.org |

| Primary Amine | CO2, Borane-piperazine complex | - | Selective N-methylation rsc.org | - |

Catalytic Cyclization Methods

For industrial-scale production, catalytic cyclization of polyamines is a common strategy. This process often starts with precursors like triethylenetetramine (B94423) or ethylenediamine (B42938) derivatives. In one patented method, triethylenetetramine is first methylated with formaldehyde and formic acid to produce hexamethyltriethylenetetramine. google.com This intermediate then undergoes vapor-phase cyclization over an acidic catalyst, such as silica-alumina or acid-treated montmorillonite, at high temperatures (315–371°C) to yield this compound. google.com This method can achieve yields of up to 75% after purification by fractional distillation. The use of continuous-flow reactors is preferred for scalability.

Table 3: Catalytic Cyclization Parameters for Industrial Production

| Precursor | Catalyst | Temperature | Pressure | Reported Yield |

| Hexamethyltriethylenetetramine | Silica-alumina, Montmorillonite | 315–371°C | 0.5–2 atm | Up to 75% |

| Methylated ethylenepolyamines | Acidic silica-alumina | 315–371°C | 0.5–2 atm | - |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of this compound is crucial for many pharmaceutical applications, as the stereochemistry can significantly impact biological activity. mdpi.com

Chiral Resolution Techniques

Chiral resolution is a classical method used to separate a racemic mixture of this compound into its individual enantiomers. This can be achieved through several techniques. One common approach is the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. onyxipca.com Examples of such agents include (+) and (-) tartaric acid, (+) and (-) mandelic acid, and N-Boc amino acids. onyxipca.com Another powerful method is chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to separate the enantiomers. nih.gov For instance, cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, a similar class of compounds. nih.gov Enzymatic resolution also presents a viable option for isolating the desired enantiomer.

Asymmetric Catalysis with Transition Metal Complexes

Asymmetric catalysis offers a more direct route to enantiopure this compound by creating the desired stereocenter during the synthesis. Transition metal complexes are frequently employed as catalysts in these reactions. researchgate.net For example, rhodium(I) complexes with chiral phosphine (B1218219) ligands have been used in homogeneous asymmetric hydrogenation reactions to achieve high optical yields. researchgate.net The development of catalysts for asymmetric synthesis is an active area of research, with the goal of achieving high enantioselectivity and efficiency. researchgate.netacs.org While specific examples for this compound are not extensively detailed in the provided results, the principles of asymmetric hydrogenation and other transition metal-catalyzed reactions are broadly applicable to the synthesis of chiral amines and heterocycles. acs.orgnih.gov For instance, Ir/SpinPHOX complex-catalyzed double asymmetric hydrogenation has been successfully applied to 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, demonstrating the potential of this approach for creating chiral piperazine derivatives with high enantioselectivity. acs.org

Control of Stereochemistry in Multistep Syntheses

The control of stereochemistry is a critical aspect of organic synthesis, particularly when the target molecule, such as this compound, possesses a chiral center that significantly influences its biological and chemical properties. researchgate.netmdpi.comrijournals.com Achieving high stereoselectivity in multistep syntheses of this compound relies on several established strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

Another powerful technique is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. researchgate.net Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is also a cornerstone of modern stereoselective synthesis. rijournals.com For piperazine synthesis, this can involve asymmetric catalysis with transition metals like ruthenium or rhodium complexes. The development of enantiomerically pure compounds often utilizes these methods for receptor-targeted ligands.

The synthesis of specific enantiomers, such as (R)- and (S)-1,3-dimethylpiperazine, is crucial for their application in medicinal chemistry, where they can be used to probe active sites in kinase inhibitors or enhance potency and selectivity. mdpi.com The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with (R)- and (S)-1,3-dimethylpiperazines demonstrates a direct application of these enantiomerically pure building blocks. mdpi.com

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for this compound depends on various factors, including the desired scale, purity requirements, cost, and environmental impact. A comparative analysis of common methodologies highlights the trade-offs between efficiency, green chemistry principles, and scalability.

Efficiency and Yield Considerations

Reductive Amination/Methylation: This method involves reacting piperazine with formaldehyde in the presence of a reducing agent. Using formaldehyde and a base like sodium carbonate at 85–100°C can achieve high conversions, with yields reported between 70% and 89%. The catalytic hydrogenation of the reaction product between formaldehyde and piperazine is a well-established industrial process. google.com

Alkylation: Direct alkylation of piperazine derivatives with methylating agents like methyl iodide is a straightforward approach. However, this method can be difficult to control, often leading to a mixture of products and may require subsequent chiral resolution. Yields typically range from 50–70%.

Catalytic Cyclization: Industrial-scale synthesis often employs the catalytic cyclization of polyamines, such as triethylenetetramine. This vapor-phase process occurs at high temperatures (315–370°C) over acidic catalysts like silica-alumina, affording yields of up to 75% after fractional distillation. google.com A newer, highly stereoselective method using visible-light irradiation and aluminum organometallics to promote a [3+3] cycloaddition of azomethine ylides has reported yields up to 89%. nih.gov

Interactive Table: Comparison of Synthetic Methods for Dimethylpiperazines

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|---|

| Reductive Methylation | Piperazine, Formaldehyde, Na₂CO₃, 85–100°C | 70-89% | Mild conditions, high conversion | Limited stereocontrol | |

| Alkylation | Piperazine, Methyl Iodide (CH₃I) | 50-70% | Simple procedure | Requires chiral resolution, potential for over-methylation | |

| Catalytic Cyclization | Triethylenetetramine, Paraformaldehyde, Formic Acid, then Silica-Alumina catalyst at 315–370°C | up to 75% | Scalable, fewer byproducts | High energy input | google.com |

| Visible-Light [3+3] Cycloaddition | Imines, Me₃Al, White LEDs, THF | up to 89% | Highly stereoselective, scalable, one-step | Requires specific photocatalytic setup | nih.gov |

Atom Economy and Green Chemistry Principles

Atom economy, a core principle of green chemistry, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wordpress.comacs.orgacs.org

Addition and Cyclization Reactions: Reactions like catalytic hydrogenation and cycloadditions are inherently more atom-economical as they, in principle, incorporate all reactant atoms into the product. jocpr.com The visible-light-induced [3+3] cycloaddition is an excellent example of a highly atom-economical, redox-neutral transformation. nih.gov

Substitution Reactions: Classical alkylation reactions, such as those using methyl iodide, have poor atom economy. rsc.org The reaction generates stoichiometric amounts of salt byproduct (e.g., sodium iodide), which constitutes waste.

Reductive Amination: The atom economy of reductive amination depends on the reducing agent. Catalytic hydrogenation using H₂ is highly atom-economical, with water being the only byproduct. In contrast, using stoichiometric reducing agents like sodium borohydride (B1222165) results in lower atom economy due to the generation of boron-containing waste. acs.org Solvents can also account for a significant portion of the mass and environmental impact of a chemical process. acs.org

Scalability for Industrial and Research Applications

The ability to scale a synthesis from the laboratory bench to industrial production is a critical consideration.

Catalytic Cyclization: Vapor-phase catalytic cyclization of polyamines over solid-acid catalysts is a proven industrial method. google.com Continuous flow processes are well-suited for large-scale production, offering consistent quality and high throughput. researchgate.net

Reductive Amination: The catalytic hydrogenation of piperazine and formaldehyde is also a scalable industrial process, often used for the co-production of 1-methylpiperazine (B117243) and 1,4-dimethylpiperazine. google.com

Visible-Light Photochemistry: Historically, photochemical reactions were difficult to scale. However, recent advances in reactor technology have made visible-light-mediated syntheses, like the [3+3] cycloaddition for piperazines, more practical and scalable for industrial applications. nih.gov

SNAr Reactions: The nucleophilic aromatic substitution (SNAr) reaction of piperazine with activated aryl fluorides is another scalable method, though it can be challenging to control the degree of substitution. whiterose.ac.uk

Challenges in Stereoselective Synthesis of this compound

Achieving high stereochemical purity in the synthesis of this compound is a significant challenge, complicated by issues such as byproduct formation and the difficulty of controlling multiple stereocenters. rijournals.comescholarship.org

Byproduct Formation (e.g., 1,4-Dimethylpiperazine) and Minimization Strategies

A primary challenge in the synthesis of this compound is the concurrent formation of the constitutional isomer, 1,4-dimethylpiperazine. This achiral, symmetrical molecule is often the thermodynamically more stable product. Minimizing its formation is key to an efficient synthesis of the desired 1,3-isomer.

Several strategies can be employed to control the product distribution:

Kinetic vs. Thermodynamic Control: Byproduct formation can be minimized by operating under kinetic control, which favors the faster-forming product over the more stable one. This typically involves using shorter reaction times and lower temperatures to prevent the reaction mixture from reaching thermodynamic equilibrium where the 1,4-isomer might dominate.

Stoichiometric Control: In processes like the reaction between piperazine and formaldehyde, the molar ratio of the reactants is a critical parameter. Carefully controlling the formaldehyde-to-piperazine ratio (e.g., between 1.3:1 and 2.0:1) can influence the relative amounts of mono- and di-methylated products formed. google.com

Catalyst Tuning: The choice of catalyst can significantly impact selectivity. For instance, in catalytic cyclization reactions, using specific catalysts like copper-silica composites has been shown to suppress side reactions and favor the formation of the desired isomer.

Control of Reaction Conditions: In SNAr reactions involving piperazine, using a large excess of the piperazine starting material can help to minimize the formation of the di-substituted byproduct. whiterose.ac.uk However, this creates a separation challenge and is inefficient in terms of the amine reagent.

Enantiomeric Purity and Control

Achieving high enantiomeric purity for this compound can be approached through several established methodologies, including classical resolution of racemates, chromatographic separation, and asymmetric synthesis. While direct comparative studies on this compound are not extensively detailed in the literature, principles and data from closely related structures provide a strong basis for understanding the applicable techniques.

Classical Resolution via Diastereomeric Salt Formation

One of the most traditional and effective methods for separating enantiomers is through the formation of diastereomeric salts. This process involves reacting the racemic base, in this case, this compound, with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. kiko-tech.co.jplibretexts.org

Commonly used chiral resolving agents for amines include optically active forms of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org For instance, a racemic mixture of 1-phenyl-2-propanamine can be resolved using (+)-tartaric acid, where the differing solubilities of the (R,R,R) and (S,R,R) diastereomeric salts enable their separation. libretexts.org A similar principle has been applied to piperazine derivatives, such as the resolution of 2,5-dimethylpiperazine (B91223) derivatives using either (R,R)- or (S,S)-tartaric acid. Following separation, the pure enantiomer of the piperazine can be recovered by treatment with a base.

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Acid/Base Nature |

| (+)-Tartaric Acid | Acid |

| (-)-Mandelic Acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| Brucine | Base |

| (+)-Cinchotoxine | Base |

This table presents examples of chiral resolving agents commonly used in the classical resolution of racemic compounds.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. google.comcsfarmacie.cz The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For piperidine (B6355638) derivatives, cellulose-based CSPs such as Chiralcel OD and Chiralcel OJ have proven effective. google.com

While specific HPLC methods for this compound are not extensively documented in dedicated studies, analysis of related compounds suggests that columns based on modified amylose (B160209) or cyclodextrins would be suitable candidates. Chiral Gas Chromatography (GC) has also been noted as a viable method for the analysis of related chiral piperazines, such as 1-methyl-3-phenylpiperazine, indicating its potential applicability to this compound, likely after derivatization. figshare.com

Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure compounds. This technique utilizes enzymes, often lipases, that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.net For example, lipase-catalyzed transesterification has been successfully used to resolve racemic δ-hydroxy esters with high enantiomeric excess (ee). nih.gov The application of this method to this compound is noted as a viable strategy, where an enzyme would selectively acylate one enantiomer, allowing for its separation from the unreacted enantiomer. The efficiency of such a resolution is often described by the enantiomeric ratio (E value).

Table 2: Illustrative Data from Enzymatic Kinetic Resolution of a Racemic Alcohol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E Value |

| Candida antarctica Lipase B | Isopropenyl Acetate | Toluene | 28.2 | 96.2 | 67.5 |

This table shows representative data for the enzymatic kinetic resolution of a different chiral alcohol, 1-(isopropylamine)-3-phenoxy-2-propanol, illustrating the high enantioselectivity achievable with this method. mdpi.com A similar approach would be applicable to racemic this compound.

Asymmetric Synthesis

Advanced synthesis strategies aim to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. This can be achieved by using chiral auxiliaries or enantioselective catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. rsc.org For the synthesis of chiral piperazines, auxiliaries derived from the chiral pool, such as (R)-(-)-phenylglycinol, have been used to synthesize (R)-(+)-2-methylpiperazine with high diastereomeric excess (>90% de). rsc.org The auxiliary is later removed to yield the enantiomerically enriched product.

Enantioselective Catalysis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. For instance, the asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, a diketopiperazine precursor, using an Iridium-SpinPHOX complex, has been shown to produce chiral cis-3,6-disubstituted-2,5-diketopiperazines with excellent enantioselectivities (up to 98% ee). rasayanjournal.co.in Such catalytic methods offer an efficient route to chiral piperazine cores.

The successful synthesis and commercial availability of both (R)- and (S)-1,3-Dimethylpiperazine have been documented. A study involving the synthesis of thiadiazine derivatives started from enantiopure (R)- and (S)-1,3-dimethylpiperazine, reporting specific rotation values of [α]D20 +6.5 (c 1, CHCl3) for the (R)-enantiomer and -6.4 for the (S)-enantiomer, confirming their high enantiomeric purity. mdpi.comresearchgate.net

Fundamental Reaction Types of this compound

The core chemical reactivity of this compound encompasses oxidation, reduction, and nucleophilic substitution reactions. These transformations alter the oxidation state of the nitrogen atoms or involve the displacement of substituents, forming the basis for more complex synthetic applications.

Oxidation Reactions and N-Oxide Formation

The tertiary amine groups in this compound are susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The resulting N-oxides can serve as intermediates in further chemical synthesis or act as prodrugs in medicinal chemistry, as they can be converted back to the parent amine in vivo. google.com For instance, the oxidation of piperazine derivatives can be accomplished using meta-chloroperoxybenzoic acid (m-CPBA). google.com The formation of an N-oxide intermediate has also been observed in the oxidative demethylation of related N,N-dimethylaniline compounds catalyzed by liver microsomes. nih.gov

Reduction Reactions to Corresponding Amines

While this compound is itself an amine, the term "reduction" in this context can refer to the conversion of its derivatives, such as amides or N-oxides, back to the corresponding amines. For example, amides derived from this compound can be reduced to the parent amine using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.com This method is a common strategy for amine synthesis. youtube.comyoutube.com Similarly, N-oxides can be reduced back to the tertiary amine. google.com The reduction of amides offers a reliable pathway to amines, although it may have limitations in creating amines with branched alkyl groups adjacent to the nitrogen. youtube.com

Nucleophilic Substitution Reactions at Nitrogen Centers

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. This property allows the molecule to participate in nucleophilic substitution reactions, where it can displace leaving groups in other organic molecules. libretexts.org For example, piperazine and its derivatives can act as efficient nucleophiles in reactions with compounds like pentafluoropyridine, preferentially substituting at the para position. researchgate.net This reactivity is fundamental to the synthesis of a wide array of substituted piperazine derivatives with applications in medicinal chemistry. researchgate.net The mechanism of these reactions often involves the initial attack of the nucleophilic nitrogen on an electrophilic carbon atom. libretexts.org

Derivatization Strategies via Ring Nitrogen Reactivity

The nucleophilic nature of the nitrogen atoms in this compound is extensively exploited for its derivatization. Alkylation and acylation are two of the most common strategies employed to modify the piperazine scaffold, leading to the creation of new molecules with tailored properties.

Alkylation Reactions of Nitrogen Atoms

Alkylation involves the introduction of an alkyl group onto one or both of the nitrogen atoms of the piperazine ring. This is typically achieved by reacting this compound with an alkyl halide, such as methyl iodide, or other alkylating agents. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism. Reductive amination is another important method for N-alkylation. mdpi.com These alkylation strategies are crucial in the synthesis of numerous pharmaceutical compounds. mdpi.com The choice of reagents and reaction conditions can influence whether mono- or di-alkylation occurs.

Table 1: Examples of Alkylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Flibanserin | N-alkylation | mdpi.com |

| N-Methylpiperazine | Benzyl bromide | 1-Benzyl-4-methylpiperazine | N-alkylation | mdpi.com |

| 1,3-Diketones | Primary alcohols | Mono-alkylated 1,3-diketones | C-alkylation catalyzed by Ruthenium | rsc.org |

This table provides illustrative examples of alkylation reactions involving piperazine or related structures.

Acylation Reactions to Yield Amides

Acylation of this compound involves the reaction of the nitrogen atoms with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. This reaction is a robust method for creating piperazine-based amides, which are important intermediates in organic synthesis and can exhibit a range of biological activities. nih.gov The resulting amides can subsequently be reduced to form N-alkylated piperazines. youtube.com

Table 2: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

| Amine | Acid Chloride | Amide | Acylation | youtube.com |

| Secondary Amide | Hydrosilane | Secondary or Tertiary Amine | Reductive Acylation | organic-chemistry.org |

| 1,3,5-Triazinylamidoximes | Acylating Agent | (5-R-1,2,4-Oxadiazol-3-yl)-1,3,5-triazines | Acylation and Intramolecular Cyclization | researchgate.net |

This table provides examples of acylation reactions, some of which may involve subsequent transformations.

Charge-Transfer Complex Formation with this compound as Electron Donor

As a molecule containing two nitrogen atoms with lone pairs of electrons, this compound can act as an electron donor in the formation of charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-donating molecule and an electron-accepting molecule. umb.skmdpi.com The formation of a CT complex is often accompanied by the appearance of a new, characteristic absorption band in the UV-visible spectrum. jetir.org

The interactions of piperazine and its derivatives, such as N,N'-dimethylpiperazine, with various electron acceptors have been studied, providing insight into the expected behavior of this compound. researchgate.net

This compound is expected to form charge-transfer complexes with σ-acceptors like iodine. In these interactions, the nitrogen lone pair of the piperazine acts as the electron donor to the σ* anti-bonding orbital of the iodine molecule. chemrxiv.org This type of interaction has been observed for various amines, including other piperazine derivatives. researchgate.netqu.edu.qa The formation of the complex is typically characterized by a blue shift of the visible iodine band and the appearance of a new charge-transfer band in the ultraviolet region. mdpi.com The stoichiometry of these complexes can vary depending on the specific donor and acceptor. researchgate.net

This compound can also form charge-transfer complexes with strong π-acceptors. Commonly used π-acceptors for such studies include tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netqu.edu.qa In these complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. scielo.org.za The interaction of N,N'-dimethylpiperazine with TCNE and DDQ has been studied spectrophotometrically, revealing the formation of stable charge-transfer complexes. researchgate.net Similarly, DDQ is known to form intensely colored solutions when dissolved in the presence of various electron donors, which is attributed to the formation of CT complexes. ajrconline.org

The primary technique for investigating charge-transfer complexes is UV-visible spectrophotometry. jetir.orgbas.bg The formation of a CT complex between a donor and an acceptor results in a new absorption band at a longer wavelength (lower energy) than the bands of the individual components. jetir.org The energy of this charge-transfer band (ECT) is related to the ionization potential of the donor and the electron affinity of the acceptor.

Infrared (IR) spectroscopy can also provide evidence for the formation of CT complexes. Changes in the vibrational frequencies of the donor and acceptor molecules upon complexation can be observed. Additionally, thermal analysis techniques can be employed to study the stability of the solid CT complexes. researchgate.net

Table 3: Spectroscopic Data for Charge-Transfer Complexes of Piperazine Derivatives with Electron Acceptors

| Donor | Acceptor | Solvent | λmax of CT Band (nm) | Reference |

|---|---|---|---|---|

| Piperazine | Iodine | Chloroform | - | researchgate.net |

| N,N'-Dimethylpiperazine | Iodine | Chloroform | - | researchgate.net |

| Piperazine | TCNE | Chloroform | - | researchgate.net |

| N,N'-Dimethylpiperazine | TCNE | Chloroform | - | researchgate.net |

| Piperazine | DDQ | Chloroform | - | researchgate.net |

| N,N'-Dimethylpiperazine | DDQ | Chloroform | - | researchgate.net |

| p-Nitroaniline | DDQ | Dichloromethane | 440, 560 | bas.bg |

Data for specific λmax of this compound complexes were not available in the searched literature, hence data for related compounds are presented to illustrate the phenomenon.

The formation of a charge-transfer complex involves the association of an electron donor (D) and an electron acceptor (A) in solution to form a complex [D, A]. This complex exists in equilibrium with the free donor and acceptor molecules. The interaction involves a partial transfer of charge from the donor to the acceptor in the ground state.

D + A ⇌ [D→A]

Upon absorption of light corresponding to the energy of the charge-transfer band, an electron is excited from the HOMO of the donor to the LUMO of the acceptor, resulting in an excited state with a more significant charge separation, [D+-A-]. scielo.org.za

[D→A] + hνCT → [D+-A-]

In the case of this compound, the lone pair electrons on the nitrogen atoms are the primary sites for donation to both σ- and π-acceptors. The stability of the resulting complex is influenced by factors such as the electron-donating ability of the amine, the electron-accepting strength of the acceptor, and the polarity of the solvent. scielo.org.zabas.bg The stoichiometry of the complexes, often 1:1, can be determined using methods like Job's method of continuous variation. nih.gov

Spectroscopic and Structural Characterization Methods in 1,3 Dimethylpiperazine Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 1,3-Dimethylpiperazine. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive chemical picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity, chemical environment, and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups and the protons on the piperazine (B1678402) ring. The chemical shifts (δ) of these signals are influenced by their local electronic environment. For instance, the N-methyl protons would appear as a singlet, while the C-methyl protons would be a doublet due to coupling with the adjacent methine proton. The ring protons (methine and methylene) would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J-values) is particularly informative for conformational analysis, helping to distinguish between axial and equatorial orientations of the protons and, by extension, the methyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the N-methyl carbon, the C-methyl carbon, and the four unique carbons of the piperazine ring. The chemical shifts of these signals help to confirm the carbon skeleton of the molecule. The presence of stereoisomers (cis and trans) would result in different sets of signals for each isomer, allowing for their identification and quantification in a mixture.

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| N-CH₃ | Singlet |

| C-CH₃ | Doublet |

| Ring CH (Methine) | Multiplet |

| Ring CH₂ (Methylene) | Multiplets |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| N-CH₃ | ~40-50 |

| C-CH₃ | ~15-25 |

| Ring CH (Methine) | ~50-60 |

| Ring CH₂ (Methylene) | ~40-60 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer (cis/trans).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound is characterized by absorptions typical of a saturated aliphatic secondary and tertiary amine. While not providing the detailed connectivity information of NMR, it is an excellent tool for identifying the presence of specific functional groups.

Key expected vibrational modes include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the stretching of C-H bonds in the methyl and methylene (B1212753) groups.

N-H Stretching: For the secondary amine group, a weak to medium absorption is expected in the 3200-3500 cm⁻¹ region. This band can be broadened by hydrogen bonding.

CH₂ Bending (Scissoring): A characteristic absorption around 1450-1470 cm⁻¹.

C-N Stretching: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponding to the stretching of carbon-nitrogen bonds.

| Expected IR Absorption Data for this compound | |

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| CH₂ Bend | 1450 - 1470 |

| C-N Stretch | 1000 - 1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a small molecule like this compound, electron ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecule's molecular weight (114.19 g/mol ), which confirms its elemental formula (C₆H₁₄N₂).

Furthermore, the molecule undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable structural information. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of stable, nitrogen-containing cations. For this compound, key fragment ions would result from the loss of a methyl group or cleavage of the piperazine ring.

| Expected Mass Spectrometry Data for this compound | |

| m/z Value | Possible Fragment Identity |

| 114 | Molecular Ion [M]⁺ |

| 99 | Loss of a methyl group [M-CH₃]⁺ |

| 70 | Result of ring cleavage |

| 57 | Result of alpha-cleavage |

| 44 | Result of alpha-cleavage |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, such as conjugated π systems or aromatic rings.

This compound is a saturated aliphatic amine and lacks a chromophore that absorbs in the typical UV-Vis range (200–800 nm). Its electronic transitions, primarily n→σ* (non-bonding to sigma antibonding), occur in the far-UV region (below 200 nm). Consequently, UV-Vis spectroscopy is not a standard or informative method for the structural elucidation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The preferred conformation of the piperazine ring in the solid state (e.g., chair, boat, or twist-boat).

Stereochemistry: The relative (cis/trans) and absolute stereochemistry of the chiral centers.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding.

Conformational Analysis Studies

The piperazine ring, like cyclohexane (B81311), is not planar and exists in various non-planar conformations to relieve ring strain. The most stable conformation is typically the chair form. The presence of two methyl substituents on the ring in this compound leads to a complex conformational landscape, with significant energy differences between various isomers and conformers.

The analysis draws heavily on principles established for analogous 1,3-disubstituted cyclohexane systems. libretexts.orglibretexts.org

Cis Isomer: The cis-1,3-dimethylpiperazine can exist in two interconverting chair conformations: one with both methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diaxial conformation is significantly destabilized by a severe steric interaction known as a 1,3-diaxial interaction between the two methyl groups. Therefore, the conformational equilibrium strongly favors the diequatorial conformer, where steric hindrance is minimized. libretexts.org

Trans Isomer: The trans-1,3-dimethylpiperazine exists as two equivalent chair conformers, each having one methyl group in an axial position and the other in an equatorial position (axial-equatorial). The ring can flip between these two identical energy states.

The stability of these conformations is governed by steric strain. A-values, which quantify the steric preference of a substituent for the equatorial position, are critical in these analyses. The presence of nitrogen atoms in the ring slightly alters the geometry compared to cyclohexane, but the fundamental principles of minimizing 1,3-diaxial interactions remain the primary driving force for conformational preference. Studies on related N-acyl piperidines highlight the importance of allylic 1,3-strain (A¹,³ strain) in dictating the preferred orientation of substituents, which can force rings into boat or twist-boat conformations to alleviate severe steric clashes. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 1,3 Dimethylpiperazine

Quantum Mechanical Calculations of Molecular Properties

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of molecules at the electronic level. mdpi.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model electronic structures, predict molecular geometries, and calculate binding energies. mdpi.com For piperazine (B1678402) derivatives, DFT has been shown to be a reliable method for obtaining a good compromise between computational cost and the precision of results for various molecular properties. jksus.org

These calculations are built on solving approximations of the Schrödinger equation, which describes the wave function of a quantum-mechanical system. mdpi.com The insights gained from these calculations are crucial for predicting spectroscopic properties, reaction energetics, and other chemical attributes. wavefun.com For instance, quantum chemical calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are essential for a comprehensive understanding of the molecule. jksus.orgsuperfri.org The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure represents a minimum on the potential energy surface. jksus.org

Table 1: Common Quantum Mechanical Methods in Drug Discovery

| Method | Description | Key Applications |

|---|---|---|

| Density Functional Theory (DFT) | Models electron density to determine the energy of a system. | Electronic structure, binding affinities, reaction mechanisms. mdpi.com |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction. | Initial geometry optimizations, molecular orbital analysis. mdpi.com |

Conformational Energetics and Stability Analysis

The six-membered piperazine ring is not planar and exists in various conformations. Theoretical studies on related six-membered heterocyclic systems, such as piperazine and its N,N'-dinitro derivatives, have established that the most stable conformers are chairs. researchgate.net The analysis of 1,3-dimethylcyclohexane (B1346967), a carbocyclic analog, also provides significant insights into the conformational preferences of 1,3-Dimethylpiperazine. spcmc.ac.inlibretexts.org

Like cyclohexane (B81311), the piperazine ring can adopt several conformations, with the chair and boat forms being the most significant. The chair conformation is generally more stable than the boat conformer because the latter suffers from steric hindrance due to 1,4-diaxial interactions of "flagpole" substituents and eclipsing strain along the sides. westernsydney.edu.au

For this compound, two diastereomers exist: cis and trans.

cis-1,3-Dimethylpiperazine : This isomer can exist in two interconverting chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). libretexts.org The diequatorial conformer is significantly more stable because it avoids the highly unfavorable 1,3-diaxial steric interactions present in the diaxial form. spcmc.ac.inlibretexts.org

trans-1,3-Dimethylpiperazine : In the trans isomer, one methyl group is always in an axial position while the other is equatorial (axial-equatorial). Ring flipping converts it into an energetically equivalent equatorial-axial conformation. spcmc.ac.inlibretexts.org

The boat conformation is typically a high-energy transition state or an unstable intermediate in the interconversion between chair forms. researchgate.net

Table 2: Relative Stability of this compound Conformers (based on 1,3-dimethylcyclohexane analog)

| Isomer | Conformation | Methyl Group Positions | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| cis | Chair | diequatorial (e,e) | Most Stable | Minimal steric strain. libretexts.org |

| cis | Chair | diaxial (a,a) | Least Stable | Significant 1,3-diaxial interactions. libretexts.org |

The interconversion between different conformers, such as the ring flip from one chair form to another, must proceed through higher-energy transition states. The energy required for this process is known as the conformational or interconversion barrier. For related diastereomeric compounds, this configurational interconversion can occur through processes like nitrogen inversion, with calculated energy requirements of approximately 60-66 kJ mol⁻¹. researchgate.net In similar heterocyclic systems like 3-methyltetrahydro-1,3-oxazine, the interconversion of axial and equatorial chair conformers can occur through pathways involving twist forms. researchgate.net

Studies on Nitrogen Atom Inversion

Nitrogen inversion, also known as pyramidal inversion, is a process where a nitrogen atom with a lone pair rapidly oscillates through a planar transition state, much like an umbrella turning inside out. ucla.eduwikipedia.org This process interconverts the two stereochemical configurations at the nitrogen center. ucla.edu For most simple amines, this inversion is extremely rapid at room temperature, preventing the isolation of enantiomers where the nitrogen atom is the stereocenter. wikipedia.org

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part within the same molecule upon electronic excitation. This phenomenon is critical in the study of molecular electronics and photophysics. The electronic communication mediating this charge transfer can occur through two primary mechanisms: through-bond and through-space. nih.gov

Through-Bond Charge Transfer (TBCT): In this mechanism, the charge transfer occurs via the covalent bonds connecting the donor and acceptor moieties. nih.gov The efficiency of TBCT is dependent on the degree of π-conjugation and the nature of the chemical bonds that form the molecular bridge between the donor and acceptor sites.

Through-Space Charge Transfer (TSCT): This type of charge transfer occurs when the donor and acceptor groups are not directly conjugated but are positioned close to each other in space, allowing for direct orbital overlap. nih.govrsc.org The architecture of the molecule, particularly a folded or cofacial arrangement that minimizes the distance between the donor and acceptor, is crucial for facilitating TSCT. nih.govrsc.org In some systems, it has been determined that the driving force for charge transfer, influenced by the strength of the donor and acceptor units, plays a significant role in dictating which pathway—through-bond or through-space—is favored. rsc.org

While specific studies on this compound as a donor-acceptor system are not detailed in the provided context, theoretical investigations of its electronic structure could elucidate the potential for such ICT processes if suitable electron-donating (the amine nitrogens) and electron-accepting substituents were present on the piperazine ring.

Charge Localization vs. Delocalization in Cationic Species

The study of cationic species of diamine molecules like this compound is a subject of significant interest in computational chemistry, particularly concerning the phenomenon of charge localization versus delocalization. Research on the closely related N,N'-dimethylpiperazine (DMP) radical cation (DMP•+) has provided a foundational understanding of the electronic structures that can arise. nih.govacs.org Theoretical investigations suggest that upon ionization, the positive charge and the unpaired electron can either be localized on one of the nitrogen atoms or delocalized over both nitrogen centers. acs.orgacs.org

In the case of the DMP radical cation, two distinct conformers have been proposed: a charge-delocalized structure (DMP-D•+) and a charge-localized structure (DMP-L•+). nih.gov The delocalized state, which often corresponds to the global minimum on the potential energy surface, typically exhibits a symmetric structure where the charge is shared between the two nitrogen atoms. nih.govacs.org In contrast, the localized structure represents a local minimum where the geometry around the two nitrogen atoms is different; the ionized nitrogen adopts a more sp2-like planar character, while the neutral nitrogen retains its sp3-like pyramidal geometry. acs.org

The existence and relative energies of these localized and delocalized states have been a topic of considerable scientific discussion, highlighting the challenges that such systems pose to computational methods. nih.govacs.org High-level quantum chemistry calculations are often required to accurately describe the subtle electronic effects that govern charge distribution. For instance, while some methods might predict only the delocalized state, more advanced multireference configuration interaction calculations have suggested the presence of a localized state for DMP•+, separated from the delocalized state by an energy barrier. acs.orgacs.org The energy difference between these states is a critical parameter that is often benchmarked against experimental data from techniques like Rydberg electron-binding energy spectroscopy. nih.gov

Time-resolved studies on electronically excited N,N'-dimethylpiperazine have shown that the molecule can undergo dynamic transformations between localized and delocalized electronic states. researchgate.net Following photoexcitation, internal conversion can lead to the formation of conformers where the charge is initially localized on one nitrogen atom. researchgate.net Subsequently, these localized states can evolve into a delocalized state, with time constants for charge delocalization and the reverse process of re-localization being on the order of picoseconds. researchgate.net These findings underscore the dynamic nature of charge distribution in such diamine cations.

While these detailed investigations have been performed on N,N'-dimethylpiperazine, the principles are directly applicable to the theoretical study of the this compound cation. Computational modeling would be essential to determine the preferred charge distribution and the relative energies of the localized and delocalized states for this specific isomer.

Ligand Binding Studies and Molecular Docking Simulations

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a macromolecular target, typically a protein. This method is crucial in drug discovery and design for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. pharmaceuticaljournal.netresearchgate.net Although specific docking studies for this compound are not extensively documented in the literature, the principles of such studies can be inferred from research on other piperazine-containing compounds. nih.govnih.gov

A typical molecular docking workflow for this compound would involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank. pharmaceuticaljournal.net The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to systematically sample a large number of orientations and conformations of this compound within the defined binding site of the receptor. Each pose is scored based on a function that estimates the binding affinity.

Analysis of Results: The resulting poses are ranked by their scores, and the top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. pharmaceuticaljournal.net

Studies on various piperazine derivatives have shown that the piperazine ring is a versatile scaffold that can engage in a range of interactions within a protein's active site. mdpi.com For example, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, depending on their protonation state. The methyl groups of this compound would likely be involved in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

The predicted binding affinity, often expressed as a docking score or in units of kcal/mol, provides an estimate of the ligand's potency. researchgate.net By comparing the docking scores of different derivatives, researchers can prioritize compounds for synthesis and biological testing. nih.gov

Free Energy Calculations (e.g., MM/GBSA)

Following molecular docking, more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to refine the prediction of binding affinities. nih.govpeng-lab.org MM/GBSA is an end-point free energy calculation method that provides a more accurate estimation of the binding free energy by considering the contributions of solvation effects and, in some protocols, conformational entropy. nih.govnih.gov

The MM/GBSA method calculates the binding free energy (ΔG_bind) by taking the difference between the free energy of the protein-ligand complex and the free energies of the unbound protein and ligand. youtube.com This calculation is typically performed on a series of snapshots extracted from a molecular dynamics (MD) simulation, which allows for the inclusion of receptor and ligand flexibility. researchgate.net

The binding free energy in MM/GBSA is composed of several terms:

| Energy Component | Description |

| ΔEMM | The change in molecular mechanics energy in the gas phase. It includes internal (bond, angle, dihedral), electrostatic, and van der Waals energies. nih.govnih.gov |

| ΔGsolv | The change in solvation free energy. This term is further divided into polar and nonpolar contributions. peng-lab.org |

| ΔGpolar | The polar solvation energy, calculated using the Generalized Born (GB) model, which is a continuum solvation model. nih.gov |

| ΔGnonpolar | The nonpolar solvation energy, which is typically estimated based on the solvent-accessible surface area (SASA). nih.gov |

| -TΔS | The change in conformational entropy upon binding. This term is computationally expensive to calculate and is sometimes omitted when comparing similar ligands. nih.gov |

The MM/GBSA approach is computationally less demanding than alchemical free energy methods while generally offering better accuracy than most docking scoring functions. peng-lab.org It has been successfully applied to a wide range of biological systems to rank the binding affinities of different ligands, analyze the energetic contributions of individual residues to the binding, and guide rational drug design. researchgate.netpeng-lab.org For a hypothetical study of this compound, MM/GBSA calculations could provide valuable insights into the thermodynamics of its binding to a target protein, complementing the structural information obtained from molecular docking.

Future Directions and Emerging Research Avenues for 1,3 Dimethylpiperazine

Development of Novel Derivatization Pathways

The functionalization of the 1,3-Dimethylpiperazine core is a key area of research, aiming to generate new chemical entities with unique properties. Current efforts are focused on creating a variety of heterocyclic and polymeric structures.

One significant pathway involves the reaction of chiral (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. This reaction proceeds efficiently in Tetrahydrofuran (B95107) (THF) to yield substituted thiadiazines, specifically (R)- and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones, with yields of 70% and 68% respectively researchgate.net.

Another important class of derivatives is the diketopiperazines. The synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione, a related cyclic dipeptide, is achieved through a multi-step process that includes protection, hydrogenation, and cyclization, often using toluene and acetic acid in the final step researchgate.net. This highlights a pathway for creating peptide-like structures from amino acid precursors related to the dimethylpiperazine scaffold.

Furthermore, the synthesis of researchgate.netnih.govoxazine-piperazine derivatives represents a promising avenue. This involves the cyclo-condensation of primary or cyclic amines with formaldehyde (B43269) and substituted phenols doi.org. The transformation of piperazinyl tri-tert-butyl-phenol precursors into oxazine-piperazine compounds has been achieved in high yields using Gallium(III) nitrate as a catalyst doi.org. This methodology could be adapted for this compound to create novel fused-ring systems.

The following table summarizes these emerging derivatization pathways.

| Derivative Class | Reactants | Key Conditions | Product Example |

| Thiadiazines | (R)/(S)-1,3-Dimethylpiperazine, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | THF, ~20°C | (R)/(S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones researchgate.net |

| Diketopiperazines | Amino acid precursors | Toluene, acetic acid (cyclization step) | (3S,6S)-3,6-dimethylpiperazine-2,5-dione researchgate.net |

| researchgate.netnih.govOxazines | Piperazine (B1678402) precursors, formaldehyde, substituted phenols | Ga(NO₃)₃ catalyst, Methanol, 80°C | 2-(tert-butyl)-6-((4-(2-(8-(tert-butyl)-6-methyl-2H-benzo[e] researchgate.netnih.govoxazin-3(4H)-yl)ethyl)piperazin-1-yl)methyl)-4-methylphenol doi.org |

Exploration of Untapped Biological Activities

The piperazine ring is a well-established pharmacophore found in numerous therapeutic agents wisdomlib.org. Consequently, derivatives of this compound are being actively investigated for a wide range of biological activities.

A significant area of exploration is oncology. The novel this compound-substituted thiadiazines have been designed as kinase inhibitors and evaluated for their anti-cancer properties researchgate.net. These compounds showed promising activity, with low single-digit micromolar efficacy against various cancer cell lines, including bladder, prostate, pancreatic, and breast cancer researchgate.net. Similarly, diketopiperazine derivatives are being explored as tubulin polymerization inhibitors, a validated mechanism for anticancer agents rsc.org.

Beyond cancer, the broader class of piperazine derivatives has shown significant potential as antimicrobial and antifungal agents researchgate.net. This provides a strong rationale for screening this compound derivatives against pathogenic bacteria and fungi. The versatility of the piperazine scaffold is further demonstrated in the development of derivatives as androgen receptor (AR) antagonists for prostate cancer and as antiviral agents against plant pathogens like the potato virus Y (PVY) nih.govmdpi.com. These studies suggest that the this compound core could be a valuable starting point for developing new therapies across diverse disease areas.

| Potential Biological Activity | Target/Mechanism Example | Derivative Class Example |

| Anticancer | Kinase Inhibition | This compound-substituted thiadiazines researchgate.net |

| Anticancer | Tubulin Polymerization Inhibition | Diketopiperazines rsc.org |

| Antimicrobial/Antifungal | Not Specified | General Piperazine Derivatives researchgate.net |

| Antiviral (Plant) | Potato Virus Y (PVY) Coat Protein | 1,3,5-Triazine derivatives with piperazine mdpi.com |

Advanced Materials Development

The bifunctional nature of this compound makes it a suitable monomer for polymerization, leading to the development of advanced materials with tailored properties.

A key application is in the synthesis of polyureas. Diamines, including piperazines, can be reacted with diisocyanates to form polysilylurea precursors google.com. These precursors can then be hydrolyzed to produce polyureas, which are known for their good heat and solvent resistance and can be formed into films or fibers google.com. This process allows for the creation of durable, high-performance polymers.

More recently, research has focused on creating functional polymers for bioengineering. A study detailed the synthesis of aliphatic polypiperazine polyesters through the condensation of piperazine-based diols with dimethyl succinate (B1194679) udayton.edu. These polyesters were subsequently metalated with iron(III) or ruthenium(III) to form metallopolymers. The introduction of metal ions was found to increase the rate of hydrolysis, suggesting a potential application in biodegradable materials udayton.edu. Furthermore, these metallopolymers were successfully electrospun, demonstrating their processability into scaffolds for tissue engineering or other biomedical applications udayton.edu.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel this compound derivatives. Molecular docking, in particular, has become an indispensable tool for predicting how these molecules interact with biological targets, thereby guiding rational drug design.

In the development of anticancer agents, molecular docking has been used to elucidate the binding modes of piperazine derivatives with various targets. For example, studies have docked arylpiperazine derivatives into the androgen receptor's ligand-binding pocket to guide the synthesis of new prostate cancer drugs nih.gov. Other research has used docking to understand how 1,2-benzothiazine derivatives containing a phenylpiperazine moiety bind to the DNA-topoisomerase II complex nih.gov. Similarly, the interaction between diketopiperazine derivatives and tubulin has been modeled to explain their anti-proliferative activity rsc.org.

This integrated approach is not limited to cancer research. In the development of antiviral agents for agriculture, molecular docking was used to show how 1,3,5-triazine derivatives containing a piperazine structure can form hydrogen bonds with the coat protein of potato virus Y mdpi.com. These computational insights provide a theoretical basis for the observed biological activity and allow researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources.

Sustainable Synthesis and Application Development

In line with the growing emphasis on green chemistry, researchers are developing more environmentally benign methods for synthesizing and functionalizing piperazines, including this compound. The goal is to reduce the use of toxic chemicals, minimize waste, and improve energy efficiency researchgate.netresearchgate.net.

Several sustainable strategies are being explored. These include microwave-assisted and ultrasound-assisted synthesis, which can significantly shorten reaction times and increase yields, often in more environmentally friendly solvents like water researchgate.netmdpi.com. Photoredox catalysis, which uses visible light to drive chemical reactions, is emerging as a powerful and green alternative for C-H functionalization of piperazines, avoiding the need for harsh reagents mdpi.comencyclopedia.pub.

Other green approaches focus on improving reaction efficiency. The development of one-pot, multi-component reactions allows for the synthesis of complex piperazine analogues in a single step, reducing the need for intermediate purification and solvent usage researchgate.netresearchgate.net. Furthermore, simplified procedures that utilize the protonation of piperazine as a temporary protecting group avoid the conventional protect-react-deprotect cycle, making the synthesis more atom-economical and sustainable nih.gov. These methods are crucial for the cost-effective and environmentally responsible production of this compound and its derivatives for future applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.